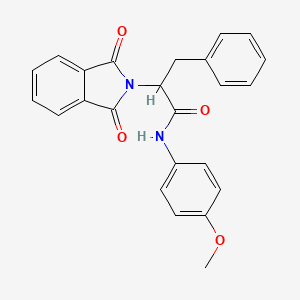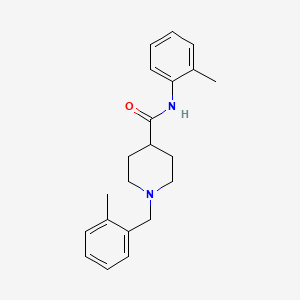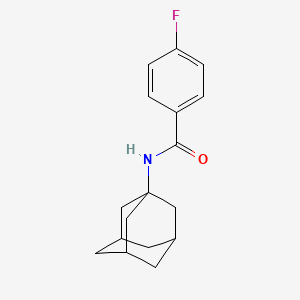
3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl butyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl butyl carbonate, also known as XN-1, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications, particularly in the field of medicine. XN-1 is a chromone derivative that has been synthesized using several methods, and its mechanism of action has been studied to determine its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl butyl carbonate involves the inhibition of various signaling pathways, including the NF-κB pathway, the PI3K/Akt/mTOR pathway, and the MAPK pathway. This compound has been shown to inhibit the activation of these pathways, which are involved in cell proliferation, survival, and inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This compound has also been shown to induce autophagy, a process that is involved in the degradation of damaged proteins and organelles. This compound has been shown to activate AMPK, a protein that regulates cellular energy metabolism, and has been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl butyl carbonate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize using optimized methods. However, this compound has some limitations, including its low water solubility, which can limit its use in some experiments. This compound also has limited bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl butyl carbonate has several potential future directions, including its use in cancer treatment, neurodegenerative diseases, and metabolic disorders. This compound can also be modified to improve its bioavailability and effectiveness in vivo. This compound can also be studied for its potential use in other applications, such as anti-inflammatory and antioxidant agents. Further studies are needed to fully understand the potential of this compound and its derivatives in various applications.
Métodos De Síntesis
3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl butyl carbonate can be synthesized using several methods, including the reaction of 7-hydroxy-4-chromone with 4-biphenylylboronic acid, followed by the reaction with butyl chloroformate. Another method involves the reaction of 7-hydroxy-4-chromone with 4-biphenylcarboxylic acid, followed by the reaction with butyl chloroformate. These methods have been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl butyl carbonate has been studied for its potential use in various applications, particularly in the field of medicine. Several studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
butyl [4-oxo-3-(4-phenylphenoxy)chromen-7-yl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-2-3-15-29-26(28)32-21-13-14-22-23(16-21)30-17-24(25(22)27)31-20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14,16-17H,2-3,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIKVWZIWORMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4939633.png)
![N-{2-[(1-naphthylmethyl)thio]-1,3-benzothiazol-6-yl}-2-(2-pyridinylthio)acetamide](/img/structure/B4939654.png)



![2-[5-(2,5-dichlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrobromide](/img/structure/B4939670.png)
![4-[(3,4-dichlorophenyl)amino]-3-(4-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B4939676.png)
![methyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939677.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4939682.png)
![diethyl [2-(4-chloro-2,6-dimethylphenoxy)ethyl]malonate](/img/structure/B4939689.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939691.png)
![2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4939692.png)

